molecular formula C29H24F3N7O B1433735 Unii-7P2NA8K11P CAS No. 2119583-24-1

Unii-7P2NA8K11P

Cat. No. B1433735
CAS RN: 2119583-24-1
M. Wt: 543.5 g/mol
InChI Key: FTJOKDORVFENBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unii-7P2NA8K11P has a complex molecular structure, as indicated by its molecular formula C6H10N6O2.


Physical And Chemical Properties Analysis

Unii-7P2NA8K11P is a white solid powder. Its molecular weight is 242.29 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and reactivity would require further investigation .

Scientific Research Applications

For instance, the Unified Human Interactome (UniHI) database is a significant resource for retrieving, analyzing, and visualizing human molecular interaction networks, which could be relevant for research involving specific chemical entities like "Unii-7P2NA8K11P" (R. Kalathur et al., 2013). Furthermore, the importance of transforming educational programs to aid academic researchers in translating research into practical applications highlights the critical role of interdisciplinary collaboration and innovation in scientific research (J. Giordan et al., 2011).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its properties and how it is handled. Without specific information on Unii-7P2NA8K11P, it’s important to handle all chemical compounds with care, using appropriate safety measures .

Mechanism of Action

Target of Action

Unii-7P2NA8K11P, also known as Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR), is an intermediate in the formation of purines . The primary target of Unii-7P2NA8K11P is the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase), which plays a crucial role in the eighth step of de novo purine nucleotide biosynthesis .

Mode of Action

The interaction of Unii-7P2NA8K11P with its target, SAICAR synthetase, results in the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This interaction is essential for the biosynthesis of purine nucleotides, which are vital components of DNA and RNA.

Biochemical Pathways

Unii-7P2NA8K11P is involved in the purine nucleotide biosynthesis pathway . This pathway is responsible for the production of the purine nucleotides, adenine and guanine, which are essential for the synthesis of DNA and RNA, energy metabolism, and signal transduction. The action of Unii-7P2NA8K11P in this pathway affects the production of these nucleotides and their downstream effects on cellular functions.

Pharmacokinetics

The adme properties of a compound determine its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of Unii-7P2NA8K11P would impact its bioavailability and thus its efficacy.

Result of Action

The molecular and cellular effects of Unii-7P2NA8K11P’s action are primarily related to its role in purine nucleotide biosynthesis. By interacting with SAICAR synthetase, Unii-7P2NA8K11P influences the production of purine nucleotides. These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .

properties

IUPAC Name

N-[3-(4-ethylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F3N7O/c1-3-22-16-39(17-35-22)24-13-21(29(30,31)32)12-23(14-24)36-27(40)19-7-6-18(2)26(11-19)38-28-34-10-8-25(37-28)20-5-4-9-33-15-20/h4-17H,3H2,1-2H3,(H,36,40)(H,34,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJOKDORVFENBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-7P2NA8K11P

CAS RN

2119583-24-1
Record name 4-Desmethylimidazolyl-4-ethylimidazolyl nilotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2119583241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESMETHYLIMIDAZOLYL-4-ETHYLIMIDAZOLYL NILOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2NA8K11P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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